molecular formula C18H14N2O3 B2906873 3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 338393-91-2

3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B2906873
CAS RN: 338393-91-2
M. Wt: 306.321
InChI Key: PCNFQVOLAQTFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, commonly referred to as 4-CN-Isoindole, is a synthetic compound with a wide range of applications in scientific research. It is a versatile and highly reactive compound that has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. 4-CN-Isoindole is an important building block for the synthesis of various compounds, and has been used to synthesize a wide range of molecules, including drugs, pesticides, and other organic compounds.

Mechanism Of Action

4-CN-Isoindole is highly reactive and can be used as a starting material for the synthesis of various compounds. It has been shown to react with a variety of compounds, including amines, alcohols, and carboxylic acids, to form a variety of products. The reaction of 4-CN-Isoindole with amines results in the formation of amides, while the reaction with alcohols results in the formation of ethers. The reaction of 4-CN-Isoindole with carboxylic acids results in the formation of esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CN-Isoindole have not been extensively studied. However, it has been shown to have some biological activity, and has been used in the synthesis of various drugs and other compounds. 4-CN-Isoindole has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various fungal and bacterial infections. Additionally, 4-CN-Isoindole has been shown to have anti-inflammatory and analgesic activity, and has been used in the treatment of various inflammatory and pain-related conditions.

Advantages And Limitations For Lab Experiments

4-CN-Isoindole is a highly reactive compound and is relatively easy to synthesize. It is a versatile compound and can be used in a variety of laboratory experiments. However, it is important to note that 4-CN-Isoindole is toxic and should be handled with care. Additionally, it is important to note that 4-CN-Isoindole is a volatile compound and should be stored in a cool, dry place.

Future Directions

The potential future directions for 4-CN-Isoindole are numerous. It has been used in the synthesis of various drugs, pesticides, and other organic compounds, and could be used to synthesize new compounds with potential therapeutic applications. Additionally, 4-CN-Isoindole could be used to synthesize various polymeric materials, such as polyurethanes and polyesters, which could have a variety of applications. Finally, 4-CN-Isoindole could be used in the synthesis of various heterocyclic compounds, which could have a variety of applications in the pharmaceutical and chemical industries.

Synthesis Methods

4-CN-Isoindole can be synthesized using a variety of methods, including the condensation of 4-cyanophenol with 1-oxo-1,3-dihydro-2H-isoindole. This reaction is carried out in an aqueous medium at a temperature of around 100°C, and yields 4-CN-Isoindole in a yield of about 90%. Other methods for the synthesis of 4-CN-Isoindole include the reaction of 4-cyanophenol with 1,3-dihydro-2H-isoindole-2-carboxylic acid, and the reaction of 4-cyanophenol with 1-oxo-1,3-dihydro-2H-isoindole-2-carboxaldehyde.

Scientific Research Applications

4-CN-Isoindole has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of complex polymers, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, 4-CN-Isoindole has been used in the synthesis of various polymeric materials, such as polyurethanes and polyesters.

properties

IUPAC Name

3-(4-cyanophenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-10-13-7-5-12(6-8-13)9-16(18(22)23)20-11-14-3-1-2-4-15(14)17(20)21/h1-8,16H,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNFQVOLAQTFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-cyanophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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